Oxazole-2-carboxylic acid hydrazide
Overview
Description
Oxazole-2-carboxylic acid hydrazide is an organic compound, which is a hydrazide derivative of oxazole-2-carboxylic acid. It has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. The compound has a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Scientific Research Applications
1. Fluorescence Derivatization Reagent for Carboxylic Acids
Oxazole-2-carboxylic acid hydrazide derivatives, such as 2-(5-hydrazinocarbonyl-2-oxazolyl)-5,6-dimethoxybenzothiazole, have been synthesized and found to be effective as precolumn derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC). This application is particularly useful for the sensitive and rapid assay of fatty acids in human serum, with the ability to detect as low as 0.1 pmol of lauric acid. This method demonstrates a promising approach for analyzing fatty acids in clinical samples from patients with conditions like diabetes or thyroid dysfunction (Saito, Ushijima, Sasamoto, Ohkura, & Ueno, 1995).
2. Antimicrobial Activity of Thiazole and Oxazole Derivatives
Studies on amino acids and peptides containing thiazole and oxazole moieties, including those derived from oxazole-2-carboxylic acid hydrazide, have shown moderate antimicrobial activity in vitro. These compounds are effective against various Gram-positive and Gram-negative bacteria, fungi, and yeast, showcasing their potential in the development of new antimicrobial agents (Stanchev, Tabakova, Videnov, Golovinsky, & Jung, 1999).
3. Synthesis of Various Pharmaceutical Compounds
Oxazole-2-carboxylic acid hydrazide and its derivatives are valuable in synthesizing a wide range of pharmaceutical compounds. For example, the synthesis of new 1,2,4-triazoles and their derivatives using oxazole-2-carboxylic acid hydrazide demonstrates significant antimicrobial activities. These compounds offer new pathways in drug discovery, particularly in the search for novel antimicrobial agents (Ravi & Rajkannan, 2004).
4. Application in Organic Synthesis
Oxazole-2-carboxylic acid hydrazide derivatives are useful in organic synthesis, serving as intermediates in the preparation of various heterocyclic compounds. These derivatives can undergo transformations to form different structural moieties, offering a versatile tool for synthesizing diverse organic compounds. This application is crucial in developing new materials and molecules for various scientific and industrial purposes (Prokopenko, Pil'o, Brovarets, & Drach, 2010).
5. Preparation of New Heterogeneous Ring Compounds
In pharmaceutical research, oxazole-2-carboxylic acid hydrazide derivatives are instrumental in creating new heterogeneous ring compounds. These compounds have potential applications in developing new therapeutic agents, showcasing the versatility of oxazole-2-carboxylic acid hydrazide in medicinal chemistry (Lihimes, 2018).
properties
IUPAC Name |
1,3-oxazole-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-7-3(8)4-6-1-2-9-4/h1-2H,5H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJFZRUFEGHQQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459698 | |
Record name | 1,3-oxazole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazole-2-carbohydrazide | |
CAS RN |
90831-48-4 | |
Record name | 1,3-oxazole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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